molecular formula C19H16BrClN4OS B1683587 We 1008 CAS No. 71547-95-0

We 1008

Cat. No.: B1683587
CAS No.: 71547-95-0
M. Wt: 463.8 g/mol
InChI Key: GALDCNVZNXARAF-UHFFFAOYSA-N
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Description

We 1008 is a complex organic compound that belongs to the class of triazolothienodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of We 1008 typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate precursors.

    Introduction of the thieno ring: This step may involve the use of sulfur-containing reagents and specific cyclization conditions.

    Bromination and chlorination:

    Formation of the diazepine ring: This step may involve the use of amines and specific cyclization conditions to form the diazepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound may undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. These products may include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothienodiazepines: Other compounds in this class with similar structures.

    Benzodiazepines: Compounds with similar diazepine rings but different substituents.

    Thienodiazepines: Compounds with thieno rings and diazepine structures.

Uniqueness

The uniqueness of We 1008 lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

Properties

CAS No.

71547-95-0

Molecular Formula

C19H16BrClN4OS

Molecular Weight

463.8 g/mol

IUPAC Name

4-bromo-7-(2-chlorophenyl)-13-(oxan-4-yl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C19H16BrClN4OS/c20-15-9-13-17(12-3-1-2-4-14(12)21)22-10-16-23-24-18(25(16)19(13)27-15)11-5-7-26-8-6-11/h1-4,9,11H,5-8,10H2

InChI Key

GALDCNVZNXARAF-UHFFFAOYSA-N

SMILES

C1COCCC1C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl

Canonical SMILES

C1COCCC1C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl

Appearance

Solid powder

Key on ui other cas no.

71547-95-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-bromo-6-(ortho-chlorophenyl)-1-tetrahydro-4-pyranyl-4H-5-triazolo(3,4-c)thieno(2,3-e)-1,4-diazepine
We 1008
We-1008

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
We 1008

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